Vegfr/parp-IN-1
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Overview
Description
Vegfr/parp-IN-1 is a dual inhibitor targeting both vascular endothelial growth factor receptor (VEGFR) and poly ADP-ribose polymerase (PARP). This compound has shown significant potential in cancer treatment due to its ability to inhibit two critical pathways involved in tumor growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr/parp-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and scientific publications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Vegfr/parp-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Scientific Research Applications
Vegfr/parp-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of VEGFR and PARP pathways.
Biology: Employed in cellular assays to investigate the effects of dual inhibition on cell proliferation and apoptosis.
Industry: Utilized in the development of new cancer treatments and in the study of drug resistance mechanisms.
Mechanism of Action
Vegfr/parp-IN-1 exerts its effects by inhibiting both VEGFR and PARP. VEGFR inhibition leads to reduced angiogenesis, thereby limiting tumor blood supply. PARP inhibition impairs DNA repair mechanisms, leading to increased DNA damage and cell death. The combination of these effects results in potent anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
Olaparib: A PARP inhibitor used in the treatment of ovarian cancer.
Cediranib: A VEGFR inhibitor used in combination with other therapies for cancer treatment.
Vatalanib: Another VEGFR inhibitor with off-target PARP inhibition activity.
Uniqueness
Vegfr/parp-IN-1 is unique due to its dual inhibition of both VEGFR and PARP, which allows it to target two critical pathways simultaneously. This dual action enhances its therapeutic potential and distinguishes it from other compounds that target only one pathway .
Properties
Molecular Formula |
C29H27N9O |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylphenyl]-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C29H27N9O/c1-16-8-9-18(14-22(16)28-33-23-7-5-6-21(27(30)39)26(23)35-28)32-29-31-13-12-25(34-29)37(3)19-10-11-20-17(2)38(4)36-24(20)15-19/h5-15H,1-4H3,(H2,30,39)(H,33,35)(H,31,32,34) |
InChI Key |
DCYHJVFMNYSPNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)C5=NC6=C(C=CC=C6N5)C(=O)N |
Origin of Product |
United States |
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